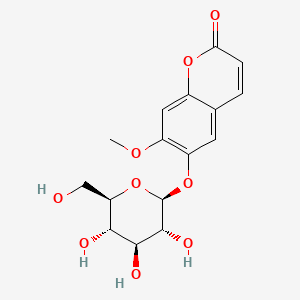

Magnolioside

Description

This compound has been reported in Micromelum hirsutum, Helichrysum arenarium, and other organisms with data available.

Properties

IUPAC Name |

7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVLTNIRYDCPM-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942241 | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20186-29-2 | |

| Record name | Methylesculin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOLIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ1QJO54R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Magnolioside: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a naturally occurring phenolic glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Magnolia and other plant species. It details the experimental protocols for its extraction and purification, presents its key physicochemical and spectroscopic data in a structured format, and explores the potential signaling pathways involved in its biological activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (CAS 20186-29-2) is a coumarin glucoside first isolated from Angelica gigas Nakai.[1][2][3][4] It is characterized by a 6-(β-D-Glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one structure.[5] While the genus Magnolia is a rich source of various bioactive compounds, including the well-studied lignans magnolol and honokiol, the presence and isolation of this compound from these species are less documented.[6] However, its structural similarity to other phenolic compounds found in Magnolia suggests its potential occurrence. This guide will focus on the established methods for the isolation and characterization of this compound, drawing from research on its primary source, Angelica gigas, which can be adapted for screening Magnolia species. The neuroprotective and anti-inflammatory activities of this compound and related coumarins make it a promising candidate for further investigation in drug discovery programs.[1][2][3][4][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20186-29-2 | [2][5][8] |

| Molecular Formula | C₁₆H₁₈O₉ | [5][8] |

| Molecular Weight | 354.31 g/mol | [8] |

| IUPAC Name | 7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | [8] |

| Synonyms | Isoscopolin, Isoscopoletin glucoside | [5] |

| Purity | 95%~99% (Commercially available) | [5] |

Table 2: NMR Spectroscopic Data for this compound

| ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C-NMR (125 MHz, DMSO-d₆) δ (ppm) |

| 7.91 (1H, d, J=9.5 Hz, H-4) | 160.5 (C-2) |

| 7.39 (1H, s, H-5) | 151.9 (C-7) |

| 6.97 (1H, s, H-8) | 149.3 (C-9) |

| 6.30 (1H, d, J=9.5 Hz, H-3) | 144.9 (C-6) |

| 5.06 (1H, d, J=7.3 Hz, H-1') | 144.1 (C-4) |

| 3.86 (3H, s, OCH₃) | 112.9 (C-5) |

| 3.10-3.70 (6H, m, Glc-H) | 112.2 (C-3) |

| 108.9 (C-10) | |

| 102.8 (C-8) | |

| 101.3 (C-1') | |

| 77.2 (C-5') | |

| 76.5 (C-3') | |

| 73.2 (C-2') | |

| 69.7 (C-4') | |

| 60.7 (C-6') | |

| 56.2 (OCH₃) |

Note: NMR data is compiled from typical values for this compound and may vary slightly based on solvent and instrument conditions.

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Angelica gigas and represent a standard methodology that can be applied to the investigation of Magnolia species.

Extraction

-

Plant Material Preparation: Air-dry the roots of the plant material (e.g., Angelica gigas or Magnolia bark) and grind into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 times for 7 days each).

-

Alternatively, perform Soxhlet extraction with MeOH for a more exhaustive extraction.

-

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

A general workflow for the isolation of this compound is depicted below.

References

- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Collection - Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - Frontiers in Pharmacology - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Biosynthesis of Magnolol and Honokiol (Precursors to Lignan-type Magnoliosides)

It appears there may be some ambiguity in the scientific literature regarding the exact chemical structure of "Magnolioside." To ensure this guide is tailored to your specific research needs, please clarify which of the following compounds you are interested in:

-

This compound (the coumarin glycoside) : A member of the coumarin family with the chemical formula C16H18O9.[1]

-

Magnoloside A : A more complex molecule with the chemical formula C29H36O15.[2]

Once you specify the compound, a comprehensive and detailed technical guide on its biosynthesis will be provided. In the interim, this document outlines the likely biosynthetic pathways for both potential structures based on current research in plant secondary metabolism.

Recent studies have made significant strides in elucidating the biosynthetic pathway of magnolol and its isomer honokiol, which are neolignans derived from the phenylpropanoid pathway.[3] It is hypothesized that a "Magnoloside" of the lignan type would be synthesized from these precursors through subsequent glycosylation steps.

1.1. The Phenylpropanoid Pathway: The Starting Point

The journey begins with the essential amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic reactions, outlined in the diagram below, converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the biosynthesis of a vast array of plant secondary metabolites.

Figure 1: The initial steps of the Phenylpropanoid Pathway. PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase; 4CL: 4-Coumarate:CoA Ligase.

1.2. Formation of Monolignols

From p-coumaroyl-CoA, the pathway proceeds towards the synthesis of monolignols. For magnolol and honokiol biosynthesis, the key monolignol is believed to be chavicol. The proposed enzymatic steps are detailed below.

Figure 2: Proposed pathway for Chavicol biosynthesis. CCR: Cinnamoyl-CoA Reductase; CAD: Cinnamyl Alcohol Dehydrogenase; CAAT: Coniferyl Alcohol Acetyltransferase; APS: Allylphenol Synthase.[4]

1.3. Dimerization to Magnolol

The final step in magnolol biosynthesis is the oxidative coupling of two chavicol molecules. This reaction is catalyzed by laccase enzymes.[4][5] Dirigent proteins (DIRs) may also play a role in guiding the stereospecific coupling of the monolignol radicals.[3]

Figure 3: Dimerization of Chavicol to form Magnolol.

1.4. Experimental Protocols

1.4.1. Identification and Validation of Biosynthesis Genes

-

Transcriptome Analysis: RNA sequencing of different tissues of Magnolia officinalis (e.g., root, leaf, bark) is performed to identify candidate genes involved in the pathway.[5] Genes showing high expression in tissues with high magnolol content are prioritized.[5]

-

Gene Cloning and Expression: Candidate genes (e.g., for laccases) are cloned into expression vectors (e.g., pET-28a) and expressed in a suitable host like E. coli.

-

In Vitro Enzyme Assays: The purified recombinant enzymes are incubated with the putative substrate (e.g., chavicol for laccase) under optimized conditions (e.g., pH 7.5, specific temperature).[4] The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) to confirm enzyme activity.[4]

1.4.2. Quantitative Analysis of Metabolites

-

Sample Preparation: Plant tissues are harvested, freeze-dried, and ground into a fine powder. Metabolites are extracted using a suitable solvent (e.g., methanol).

-

HPLC Analysis: The extracted samples are analyzed by HPLC coupled with a UV or mass spectrometry detector to identify and quantify the intermediates and final products of the biosynthetic pathway.

1.5. Quantitative Data

The following table summarizes some of the quantitative data available for magnolol biosynthesis.

| Enzyme | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| MoLAC14 | Chavicol | Magnolol | Not Reported | Not Reported | 7.5 | Not Reported | [4] |

Further research is needed to determine the kinetic parameters of the enzymes involved in this pathway.

Part 2: Biosynthesis of Coumarins (Precursors to Coumarin-type Magnoliosides)

The biosynthesis of the coumarin scaffold also originates from the phenylpropanoid pathway.

2.1. The Coumarin Biosynthetic Pathway

The formation of the basic coumarin structure involves the ortho-hydroxylation of cinnamic acid, followed by trans/cis isomerization of the side chain and subsequent lactonization.

Figure 4: General biosynthetic pathway of coumarins. C2'H: Cinnamate 2'-hydroxylase; UGT: UDP-glycosyltransferase.

Further modifications such as methoxylation and glycosylation would then lead to the formation of a specific this compound of the coumarin type.

Part 3: Glycosylation

The final step in the biosynthesis of either type of this compound would be the attachment of a sugar moiety to the aglycone (magnolol or the coumarin core). This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the acceptor molecule.

Figure 5: General scheme of glycosylation catalyzed by UGTs.

Please specify the "this compound" of interest so a more targeted and in-depth guide can be developed, including more specific experimental protocols, quantitative data, and detailed pathway diagrams.

References

A Technical Guide to Magnolioside: Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a class of bioactive compounds found in plants of the Magnolia genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, with a focus on this compound A and B. It details established experimental protocols for the extraction, isolation, and quantification of these compounds. Furthermore, this guide explores the current understanding of the signaling pathways potentially modulated by this compound, drawing inferences from related compounds where direct evidence is limited. All quantitative data are presented in structured tables for comparative analysis, and key experimental and signaling pathway concepts are visualized using DOT language diagrams.

Natural Sources and Abundance of this compound

This compound is primarily isolated from various species of the Magnolia genus, a large genus of over 200 flowering plant species. The abundance of this compound, specifically this compound A and B, has been most extensively studied in the cortex (bark) of Magnolia officinalis.

Table 1: Abundance of this compound A and B in Magnolia officinalis Cortex

| Compound | Abundance Range (% of dry weight) | Analytical Method | Reference |

| This compound A | 0.077 - 2.529 | HPLC-DAD | [1] |

| This compound B | 0.017 - 3.009 | HPLC-DAD | [1] |

Data compiled from the analysis of nearly 100 samples from eight different habitats.[1]

While the bark of Magnolia officinalis is the most well-documented source, other species and plant parts are also known to contain related bioactive compounds. For instance, a study on four Magnolia species, including M. champaca, M. denudata, M. grandiflora, and M. officinalis, quantified various phenolic acids, flavonoids, and lignans in their bark and flower extracts. Although this particular study did not report this compound A or B levels, it highlights the rich phytochemical profile of the genus.

Table 2: Phenolic Compound Content in Various Magnolia Species (mg/g of dry weight)

| Compound Class | M. champaca (Bark) | M. champaca (Flower) | M. denudata (Bark) | M. denudata (Flower) | M. grandiflora (Bark) | M. grandiflora (Flower) | M. officinalis (Bark) | M. officinalis (Flower) |

| Phenolic Acids | 6.259 | 27.883 | 15.342 | 18.991 | 12.789 | 10.345 | 21.021 | 15.678 |

| Aglycone Flavonoids | 61.224 | 135.788 | 89.456 | 102.345 | 78.901 | 95.678 | 110.234 | 125.456 |

| Glycosidic Flavonoids | 17.265 | 57.961 | 25.678 | 33.456 | 22.123 | 28.901 | 45.678 | 50.123 |

| Lignans | 150.071 | 201.345 | 189.567 | 220.123 | 175.890 | 210.567 | 374.902 | 250.789 |

Adapted from a study quantifying various phenolic compounds in four Magnolia species.

Further research is required to fully elucidate the distribution and concentration of this compound A and B across a wider range of Magnolia species and their different anatomical parts, such as leaves and flowers.

Experimental Protocols

Extraction and Isolation of this compound A and B

The following protocol is a generalized procedure for the extraction and isolation of this compound from Magnolia bark, based on established methods for related compounds.

Experimental Workflow for this compound Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound from Magnolia bark.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., Magnolia officinalis bark) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or 70% ethanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking. Alternatively, use sonication or reflux extraction for improved efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Preliminary Purification: Subject the crude extract to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate fractions based on polarity.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound A and B by comparing with authentic standards.

-

Final Purification: Pool the fractions rich in the target compounds and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound A and B.

Quantification of this compound A and B by HPLC-DAD

The following is a detailed protocol for the simultaneous quantitative analysis of this compound A and B using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[1]

References

Physical and chemical properties of Magnolioside.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a naturally occurring phenylpropanoid glycoside, has garnered significant scientific interest due to its promising pharmacological activities, particularly its neuroprotective effects. Isolated from various plant species, including Angelica gigas Nakai, this compound is a subject of ongoing research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a coumarin aglycone linked to a glucose moiety. While some physical properties like a specific melting and boiling point are not extensively reported in publicly available literature, a summary of its known chemical and physical characteristics is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₉ | [1][2] |

| Molecular Weight | 354.31 g/mol | [1][2] |

| IUPAC Name | 7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | [2] |

| CAS Number | 20186-29-2 | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4] In DMSO, solubility is reported as 50 mg/mL (141.12 mM), requiring sonication.[1] | [1][3][4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Although specific ¹H and ¹³C NMR data for this compound are not consistently published, data for structurally similar compounds like magnolol and honokiol are available and can serve as a reference for spectral interpretation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted spectrum and should be confirmed with experimental data.)

| Atom | Chemical Shift (ppm) |

| C-2 | 161.5 |

| C-3 | 112.8 |

| C-4 | 143.5 |

| C-4a | 113.2 |

| C-5 | 112.1 |

| C-6 | 145.2 |

| C-7 | 149.8 |

| C-8 | 103.5 |

| C-8a | 149.1 |

| C-1' | 101.2 |

| C-2' | 73.8 |

| C-3' | 77.0 |

| C-4' | 70.2 |

| C-5' | 77.5 |

| C-6' | 61.3 |

| OCH₃ | 56.4 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), aromatic (C=C), and ether (C-O-C) functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyls of glucose and phenol) | 3500-3200 (broad) |

| C-H (aromatic and aliphatic) | 3100-2850 |

| C=O (lactone) | 1750-1700 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether and alcohol) | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit absorption maxima characteristic of the coumarin chromophore. For related compounds like magnolol and honokiol, absorption maxima are observed around 290-291 nm.

Experimental Protocols

Extraction and Isolation from Angelica gigas Nakai

The following is a general protocol for the extraction and isolation of coumarins, including this compound, from the roots of Angelica gigas. This protocol may require optimization for specific laboratory conditions and desired purity.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

Further purification of this compound can be achieved using preparative HPLC. The following is a representative protocol that may need to be adapted.

Table 4: Preparative HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 1-5 mL of concentrated extract |

Neuroprotective Activity Assay (MTT Assay)

The neuroprotective effect of this compound can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.[5]

Signaling Pathways

This compound and related compounds have been shown to modulate several key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

Magnolol, a structurally similar compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[6] This is a critical pathway in the inflammatory response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some studies on related compounds suggest that this compound may exert its neuroprotective effects through the modulation of this pathway.[1]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is involved in cytokine signaling and has been implicated in inflammatory processes. While direct evidence for this compound is limited, other natural compounds are known to inhibit this pathway.[7]

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the realm of neuroprotection. This guide provides a foundational understanding of its physicochemical properties and outlines key experimental approaches for its investigation. Further research is warranted to fully elucidate its mechanisms of action and to establish its clinical utility. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the study of this intriguing molecule.

References

- 1. Magnolol induces cell death through PI3K/Akt‐mediated epigenetic modifications boosting treatment of BRAF‐ and NRAS‐mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analytical and preparative high-performance liquid chromatography of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Magnolioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including neuroprotective activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a foundational resource for researchers engaged in the identification, characterization, and development of this compound for pharmaceutical applications.

Chemical Structure and Identification

-

Systematic Name: 7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

-

Synonyms: Isoscopolin, Isoscopoletin glucoside, Methylesculin

-

Molecular Formula: C₁₆H₁₈O₉

-

Molecular Weight: 354.31 g/mol

-

CAS Number: 20186-29-2

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aglycone | |||

| H-3 | 6.28 | d | 9.5 |

| H-4 | 7.62 | d | 9.5 |

| H-5 | 7.21 | s | |

| H-8 | 6.85 | s | |

| 7-OCH₃ | 3.92 | s | |

| Glucose Moiety | |||

| H-1' | 5.15 | d | 7.5 |

| H-2' | 3.52 | m | |

| H-3' | 3.52 | m | |

| H-4' | 3.45 | m | |

| H-5' | 3.48 | m | |

| H-6'a | 3.90 | dd | 12.0, 2.0 |

| H-6'b | 3.75 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ) ppm |

| Aglycone | |

| C-2 | 161.5 |

| C-3 | 113.2 |

| C-4 | 143.8 |

| C-4a | 112.9 |

| C-5 | 112.1 |

| C-6 | 145.2 |

| C-7 | 149.5 |

| C-8 | 102.3 |

| C-8a | 144.3 |

| 7-OCH₃ | 56.4 |

| Glucose Moiety | |

| C-1' | 102.8 |

| C-2' | 74.5 |

| C-3' | 77.9 |

| C-4' | 71.2 |

| C-5' | 78.5 |

| C-6' | 62.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is crucial for determining the elemental composition and molecular weight of a compound.

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 377.0849 | 377.0843 |

Experimental Protocols

The following sections outline the general methodologies employed for obtaining the spectroscopic data presented above. Specific parameters may vary slightly between different laboratories and instrumentation.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay that allows for full relaxation of the protons between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, resulting in singlets for each carbon atom. Important parameters include the spectral width, number of scans, and relaxation delay.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. The mass spectrometer is operated in positive ion mode to detect the [M+Na]⁺ adduct. Data is acquired over a specific mass range to include the expected molecular ion.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This value is then used to calculate the elemental composition of the molecule.

Logical Relationships in Spectroscopic Analysis

The process of structural elucidation using spectroscopic data follows a logical workflow.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

This in-depth guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable tool for researchers in natural product chemistry and drug development. The detailed NMR and MS data, coupled with standardized experimental protocols, will facilitate the unambiguous identification and further investigation of this promising bioactive compound.

Magnolioside: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a prominent lignan glycoside found in the bark of Magnolia officinalis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and antiviral properties. This document summarizes available quantitative data, outlines detailed experimental protocols for activity screening, and visualizes the known signaling pathways modulated by this compound and its aglycone, magnolol. While research on this compound is ongoing, this guide serves as a comprehensive resource for professionals engaged in natural product research and drug development.

Introduction

Magnolia officinalis has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including anxiety, gastrointestinal disorders, and inflammation. The primary bioactive constituents of its bark are magnolol and honokiol. This compound, a glucoside of magnolol, is also a significant component. Upon ingestion, this compound can be hydrolyzed to its aglycone, magnolol, which is known to possess a wide range of pharmacological effects. Understanding the specific biological activities of this compound is crucial for elucidating its therapeutic potential, both as a standalone compound and as a prodrug for magnolol. This guide aims to consolidate the existing scientific literature on the biological screening of this compound.

Biological Activities and Quantitative Data

The biological activities of this compound are multifaceted. While specific quantitative data for this compound is still emerging, the activities of its aglycone, magnolol, and related extracts from Magnolia species provide valuable insights.

Anti-inflammatory Activity

This compound Ia has been shown to possess photoprotective properties by inhibiting UVB-induced inflammation. This effect is mediated through the downregulation of the MAPK/NF-κB signaling pathways[1]. While specific IC50 values for this compound in various inflammatory assays are not widely reported, studies on magnolol and Magnolia extracts demonstrate significant anti-inflammatory effects. For instance, magnolol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines[2].

Table 1: Anti-inflammatory Activity of Magnolol and Magnolia Extracts

| Compound/Extract | Assay | Cell Line/Model | Key Findings | Reference |

| Magnolol | NO Production | RAW 264.7 macrophages | Dose-dependent inhibition of LPS-induced NO production. | [2] |

| Magnolol | Cytokine Release (TNF-α, IL-6) | RAW 264.7 macrophages | Significant reduction in LPS-induced TNF-α and IL-6 secretion. | [2] |

| Magnoliae Flos Ethanol Extract | NO Production | RAW 264.7 macrophages | Dose-dependent inhibition of LPS-induced NO production with IC50 values. | [2] |

Antioxidant Activity

This compound Ia has demonstrated excellent radical scavenging activities in vitro[1]. The antioxidant potential of this compound is attributed to its phenolic structure, which enables it to donate hydrogen atoms to neutralize free radicals.

Table 2: Antioxidant Activity of Magnolol and Magnolia Extracts

| Compound/Extract | Assay | IC50 Value | Reference |

| Magnolol | DPPH Radical Scavenging | Concentration-dependent activity reported. | [3] |

| Magnolia officinalis Bark Extract | DPPH Radical Scavenging | Varies depending on extraction method. | [4] |

| Magnoliae Flos Ethanol Extract | DPPH Radical Scavenging | 16.62% to 75.17% scavenging at 0.25-5 mg/mL. | [2] |

| Magnoliae Flos Ethanol Extract | ABTS Radical Scavenging | 38.54% to 92.91% scavenging at 0.25-5 mg/mL. | [2] |

Neuroprotective Effects

The neuroprotective potential of this compound is an area of active research. Its aglycone, magnolol, has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress[5][6][7]. These effects are often attributed to its anti-inflammatory and antioxidant properties.

Table 3: Neuroprotective Activity of Magnolol

| Compound | Model | Key Findings | Reference |

| Magnolol | Beta-amyloid-induced toxicity in PC12 cells | Reduced ROS production, suppressed intracellular calcium elevation, and inhibited caspase-3 activity. | [8] |

| Magnolol | Ischemia reperfusion brain injury in rats | Reduced total infarcted volume and attenuated inflammatory cytokines. | [9] |

Antimicrobial and Antiviral Activity

While specific data for this compound is limited, magnolol exhibits significant antimicrobial activity against various pathogens. Its antiviral potential has also been explored, particularly in the context of SARS-CoV-2.

Table 4: Antimicrobial and Antiviral Activity of Magnolol

| Activity | Pathogen/Virus | Key Findings (MIC/IC50) | Reference |

| Antimicrobial | Propionibacterium acnes | MIC of 9 µg/ml. | [6] |

| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC in the range of 6.25-25 µg/ml. | [10] |

| Antiviral | SARS-CoV-2 Mpro | Inhibition of main protease activity. | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological screening of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Antioxidant Activity Assay: DPPH Radical Scavenging

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: Mix 1 mL of each this compound dilution with 2 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Methanol is used as a blank.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution[3][13][14][15].

Neuroprotective Assay: Beta-Amyloid-Induced Toxicity in PC12 Cells

-

Cell Culture and Differentiation: Culture PC12 cells in RPMI-1640 medium. Differentiate the cells by treating with nerve growth factor (NGF) for 5-7 days.

-

Treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound for 24 hours.

-

Induction of Toxicity: Expose the cells to aggregated beta-amyloid (Aβ25-35) peptide for another 24 hours.

-

Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Express the results as a percentage of the control (untreated) cells.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth[16][17][18][19][20].

Signaling Pathways

The anti-inflammatory effects of this compound Ia and its aglycone, magnolol, are mediated through the modulation of key signaling pathways, primarily the MAPK and NF-κB pathways.

MAPK/NF-κB Signaling Pathway in Inflammation

This compound Ia has been shown to inhibit UVB-induced inflammation by down-regulating the MAPK and NF-κB signaling pathways[1]. Similarly, magnolol exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes[10][21][22][23][24][25]. This inhibition can occur through the suppression of IκB kinase (IKK) activation, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Experimental Workflow for Screening Biological Activity

The screening of this compound for its biological activities typically follows a systematic workflow, starting from extraction and progressing to in vitro and in vivo assays.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent, with evidence supporting its anti-inflammatory, antioxidant, and potentially neuroprotective, antimicrobial, and antiviral activities. The modulation of the MAPK/NF-κB signaling pathway appears to be a key mechanism underlying its anti-inflammatory effects. However, a notable gap exists in the literature regarding specific quantitative data for this compound itself. Future research should focus on:

-

Quantitative analysis: Determining the IC50 and MIC values of pure this compound in a wide range of biological assays.

-

Mechanism of action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

In vivo studies: Conducting comprehensive animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-activity relationship studies: Investigating how the glycosidic linkage influences the biological activity compared to its aglycone, magnolol.

Addressing these research gaps will be crucial for the successful translation of this compound from a promising natural compound to a clinically effective therapeutic agent. This guide provides a solid foundation for researchers to build upon in their exploration of this compound's full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review [mdpi.com]

- 10. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. article.sapub.org [article.sapub.org]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Magnolol Suppresses ERK/NF-κB Signaling and Triggers Apoptosis Through Extrinsic/Intrinsic Pathways in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Magnolioside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolioside, a phenolic glucoside predominantly found in the bark of various Magnolia species, has garnered significant scientific interest for its potential therapeutic applications. While much of the existing research has focused on its more widely studied aglycones, magnolol and honokiol, the pharmacological activities of this compound are believed to be, in large part, attributable to these bioactive metabolites following in vivo hydrolysis. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon the substantial body of evidence from studies on magnolol and honokiol. The document details the key signaling pathways modulated by these compounds, presents quantitative data from various in vitro and in vivo studies, and provides detailed experimental protocols for the assays cited.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound and its derivatives spans several key areas, including anti-inflammatory, neuroprotective, anti-cancer, and antioxidant activities. The subsequent sections will delve into the specific molecular targets and pathways implicated in these effects.

Anti-Inflammatory Effects

Magnolol and honokiol have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Signaling Pathways:

-

NF-κB Signaling: A primary mechanism of the anti-inflammatory action is the inhibition of the NF-κB pathway. Magnolol has been shown to suppress the activation of NF-κB and the expression of NF-κB-regulated genes by inhibiting IκB kinase activation[1]. This prevents the nuclear translocation of the p65 subunit of NF-κB[1]. Studies have demonstrated that magnolol can effectively dephosphorylate NF-κB in colorectal cancer cells[2].

-

MAPK Signaling: Magnolol has been observed to down-regulate the phosphorylation of p38 and JNK in the MAPK signaling pathway, which are crucial for the inflammatory response[3]. It inhibits LPS-induced NF-κB/Rel activation by blocking the p38 kinase in murine macrophages[4].

Molecular Targets:

-

iNOS and COX-2: Magnolol and honokiol have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process[5][6].

-

Pro-inflammatory Cytokines: These compounds significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[7][8][9].

Quantitative Data on Anti-Inflammatory Activity of Magnolol

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Magnolol | iNOS Inhibition | LPS-activated RAW 264.7 cells | Potent inhibition | [4] |

| Magnolol | COX-2 Inhibition | LPS-induced macrophages | Potent inhibition | [5][6] |

| Magnolol | NF-κB Inhibition | IL-1β-stimulated FLS | Concentration-dependent inhibition | [10] |

Neuroprotective Effects

The neuroprotective properties of magnolol and honokiol are attributed to their ability to counteract oxidative stress, excitotoxicity, and neuroinflammation.

Signaling Pathways:

-

PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for neuronal survival, is modulated by magnolol and honokiol.

-

MAPK Signaling: These compounds also influence MAPK pathways, including ERK, p38, and JNK, which are involved in neuronal cell fate.

Molecular Targets:

-

Oxidative Stress Markers: Magnolol and honokiol have been shown to reduce reactive oxygen species (ROS) production, a key factor in neuronal damage[11].

-

Apoptotic Proteins: They can modulate the expression of apoptosis-related proteins, such as the Bcl-2 family, to promote neuronal survival.

Quantitative Data on Neuroprotective Activity of Magnolol and Honokiol

| Compound | Assay | Model | Effect | Reference |

| Magnolol & Honokiol | Glucose deprivation-induced mitochondrial dysfunction | Cultured rat cerebellar granule cells | Significant reversal | [11] |

| Magnolol & Honokiol | Glutamate-induced mitochondrial dysfunction | Cultured rat cerebellar granule cells | Potent protection | [11] |

| Magnolol & Honokiol | H2O2-induced mitochondrial dysfunction | Cultured rat cerebellar granule cells | Potent protection | [11] |

Anti-Cancer Effects

Magnolol and honokiol exhibit anti-tumor activities across a wide range of cancer types by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.

Signaling Pathways:

-

PI3K/Akt/mTOR Signaling: Magnolol has been shown to downregulate the PI3K/Akt/mTOR pathway, a critical signaling network for cancer cell growth and survival[12][13].

-

MAPK Signaling: The anti-cancer effects are also mediated through the modulation of MAPK pathways, including ERK, JNK, and p38[13][14].

-

JAK/STAT Signaling: Inhibition of the JAK/STAT signaling pathway has been implicated in the anti-cancer effects of these compounds[7][15][16][17][18].

Molecular Targets:

-

Apoptosis-Related Proteins: Magnolol and honokiol induce apoptosis through both caspase-dependent and -independent pathways, involving the release of cytochrome c and modulation of Bcl-2 family proteins[14].

-

Cell Cycle Regulators: They can cause cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on Anti-Cancer Activity of Magnolol

| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Magnolol | Bladder Cancer | 20-100 | 24 | [13] |

| Magnolol | Breast Cancer | 20-100 | 24 | [13] |

| Magnolol | Colon Cancer | 20-100 | 24 | [13] |

| Magnolol | Lung Cancer | 20-100 | 24 | [13] |

| Magnolol | Oral Squamous Cell Carcinoma | 2.4 | - | [13] |

Antioxidant Effects

The phenolic hydroxyl groups in magnolol and honokiol contribute to their potent antioxidant activity by scavenging free radicals.

Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

Quantitative Data on Antioxidant Activity of Magnolia Extracts

| Extract/Compound | Assay | IC50 / Activity | Reference |

| Magnolia officinalis extracts | DPPH | Varies with solvent | [19] |

| Magnolia officinalis extracts | ABTS | Varies with solvent | [19] |

| Magnolol | ABTS | IC50 of 3.70 ± 0.15 µg/mL | [20] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's anti-inflammatory effect via NF-κB inhibition.

Caption: this compound's anti-cancer effect via PI3K/Akt pathway inhibition.

Caption: Workflow for DPPH antioxidant activity assay.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used to assess the antioxidant activity of natural compounds[10][11][21][22][23].

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound or its aglycones (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Sample and Control: Prepare a stock solution of the test sample and positive control in methanol. A series of dilutions should be prepared to determine the IC50 value.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to each well. Then, add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Western Blot Analysis for NF-κB Pathway

This protocol is a generalized procedure based on standard Western blotting techniques described in the literature for analyzing protein expression in cell lysates[2][24].

-

Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat with this compound or its aglycones for the desired time and concentration. Include a positive control (e.g., LPS) to induce NF-κB activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Cell Viability (MTT) Assay

This protocol is based on standard MTT assay procedures to assess cell proliferation and cytotoxicity[12][19][25][26].

-

Reagents and Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Cell culture medium

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or its aglycones for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the procedure for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis[24][25][27][28].

-

Reagents and Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS (Phosphate-Buffered Saline)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cancer cells with different concentrations of this compound or its aglycones for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

While direct research on this compound is still emerging, the extensive data on its aglycones, magnolol and honokiol, provide a strong foundation for its therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT underscores its promise in the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cancer. Further investigation into the pharmacokinetics and specific activities of this compound is warranted to fully elucidate its therapeutic utility and to translate the promising preclinical findings into clinical applications. This guide serves as a comprehensive resource for researchers and drug development professionals to navigate the current understanding of this compound's potential therapeutic targets and to design future studies in this exciting area of natural product research.

References

- 1. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacologic inhibition of JAK-STAT signaling promotes hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Magnolol induces cell death through PI3K/Akt‐mediated epigenetic modifications boosting treatment of BRAF‐ and NRAS‐mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnolol induces apoptosis via caspase-independent pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of the Jak-STAT pathway prevents CNTF-mediated survival of axotomized oxytocinergic magnocellular neurons in organotypic cultures of the rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. baumanmedical.com [baumanmedical.com]

- 19. researchgate.net [researchgate.net]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Magnolol attenuates neointima formation by inducing cell cycle arrest via inhibition of ERK1/2 and NF-kappaB activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Apoptosis Protocols | USF Health [health.usf.edu]

- 26. The modulation of PI3K/Akt pathway by 3β hydroxylup-12-en-28-oic acid isolated from Thymus linearis induces cell death in HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

In Silico Prediction of Magnolioside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolioside, a phenolic glucoside derived from the Magnolia genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound and its primary aglycones, honokiol and magnolol. By leveraging computational tools, researchers can efficiently screen for potential biological targets, predict pharmacokinetic and pharmacodynamic properties, and elucidate potential mechanisms of action, thereby accelerating the early stages of drug discovery. This document details the predicted bioactivities, outlines experimental protocols for key in silico techniques, and visualizes relevant signaling pathways and workflows to guide further research and development.

Predicted Bioactivities of this compound and its Aglycones

In silico studies have primarily focused on the aglycones of this compound, honokiol and magnolol, due to their recognized biological activities. These computational predictions provide a strong foundation for understanding the potential therapeutic effects of this compound, from which these compounds are derived.

Neurological Disorders

Computational models suggest that honokiol, a key component of this compound, may act as a multi-target inhibitor for Alzheimer's disease.[1][2] In silico analyses have identified its potential to interact with key enzymes implicated in the disease's progression.

Anti-inflammatory and Anxiolytic Effects

This compound and its constituents are predicted to possess anti-inflammatory and anxiolytic properties.[3] Molecular docking studies have explored the interactions of these compounds with relevant biological targets to elucidate the structural basis for these activities.

Antimicrobial and Antiviral Potential

In silico screening has highlighted the potential of this compound and its derivatives as antimicrobial and antiviral agents.[3] Molecular simulations have suggested that these compounds may effectively interact with viral proteases, indicating a possible mechanism for their antiviral effects.[3]

Quantitative In Silico Prediction Data

The following tables summarize the quantitative data obtained from various in silico prediction studies on honokiol and magnolol, the primary bioactive aglycones of this compound.

Table 1: Predicted ADMET Properties of Honokiol

| Property | Predicted Value | Method | Reference |

| Blood-Brain Barrier Penetration | High | Not Specified | [1] |

| Drug-Likeness | Favorable | Not Specified | [1] |

| Safety Profile | Good | Not Specified | [1] |

Table 2: Predicted Inhibitory Activity of Honokiol

| Target | Predicted IC50 | Method | Reference |

| BACE1 | 6-90 μM | Molecular Docking & MD Simulation | [1][2] |

| AChE | 6-90 μM | Molecular Docking & MD Simulation | [1][2] |

| QC | 6-90 μM | Molecular Docking & MD Simulation | [1][2] |

| GSK-3β | 6-90 μM | Molecular Docking & MD Simulation | [1][2] |

In Silico Experimental Protocols

This section details the generalized methodologies for the key in silico experiments cited in the prediction of this compound's bioactivity.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.

Protocol:

-

Compound Preparation: Obtain the 2D structure of this compound (or its aglycones) in a suitable format (e.g., SMILES).

-

Descriptor Calculation: Utilize computational software to calculate a range of physicochemical and topological descriptors for the molecule.

-

Model Selection: Employ established in silico ADMET prediction models. These are often available as web servers or integrated into drug discovery software suites.

-

Prediction: Input the compound's structure or descriptors into the selected models to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.

-

Analysis: Interpret the prediction results to assess the drug-likeness and potential liabilities of the compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

-

Target and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structure of this compound (or its aglycones) and optimize its geometry using a suitable force field.

-

-

Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be based on experimental data or predicted using pocket detection algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. The program will score and rank the different poses based on a scoring function that estimates the binding affinity.

-

Pose Analysis: Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Results Interpretation: Use the docking score and interaction analysis to predict the binding affinity and mode of action of the compound.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key in silico workflows and a predicted signaling pathway for this compound's bioactive components.

Caption: In Silico ADMET Prediction Workflow for this compound.

Caption: General Workflow for Molecular Docking of this compound.

Caption: Predicted Signaling Pathway of Honokiol in Alzheimer's Disease.

Conclusion

In silico prediction methods offer a powerful and efficient approach to exploring the bioactivity of natural products like this compound. The computational data gathered on its aglycones, honokiol and magnolol, suggest promising therapeutic potential in a range of areas, including neurodegenerative diseases and inflammatory conditions. The methodologies and workflows outlined in this guide provide a framework for researchers to conduct their own in silico investigations, contributing to a deeper understanding of this compound's pharmacological profile and accelerating its journey from a natural compound to a potential therapeutic agent. Further experimental validation is crucial to confirm these in silico predictions and fully elucidate the mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Magnolioside Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolioside is a phenolic glucoside found in the bark of various Magnolia species. This class of compounds has garnered significant interest for its potential therapeutic applications, attributed to its neuroprotective, anti-inflammatory, and antioxidant properties.[1] The effective extraction and quantification of this compound are crucial steps for research and development in the pharmaceutical and nutraceutical industries.

This document provides detailed protocols for the extraction of this compound from plant material using modern and conventional techniques. It also includes illustrative data on extraction efficiency and discusses a potential signaling pathway through which this compound may exert its biological effects.

Data Presentation: Illustrative Extraction Yields

While specific quantitative data for this compound extraction is limited in the current literature, the following tables present illustrative data for the extraction of "Total Phenolic Glycosides" from Magnolia officinalis bark. This data is intended to serve as a guide for researchers in comparing the relative efficiencies of different extraction methodologies.

Table 1: Comparison of Extraction Methods for Total Phenolic Glycosides

| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Phenolic Glycosides (mg/g dry weight) | Purity (%) |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 60 | 30 min | 15.2 | 85 |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 80 | 5 min | 16.5 | 88 |

| Soxhlet Extraction | 95% Ethanol | 95 | 6 hours | 12.8 | 80 |

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Yield of Total Phenolic Glycosides (mg/g dry weight) |

| 60 | 50 | 30 | 12.5 |

| 70 | 60 | 30 | 14.8 |

| 80 | 60 | 30 | 15.2 |

| 80 | 70 | 30 | 14.1 |

| 80 | 60 | 45 | 15.5 |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh bark from Magnolia species. Ensure proper botanical identification.

-

Drying: Air-dry the bark in a well-ventilated area away from direct sunlight or use a freeze-dryer to preserve the phytochemicals.

-

Grinding: Once thoroughly dried, grind the bark into a fine powder (approximately 40-60 mesh) using a laboratory mill.

-

Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation.

Extraction Protocols

UAE utilizes sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer of the target compounds.

Apparatus:

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., Erlenmeyer flask)

-

Reflux condenser (optional, to prevent solvent evaporation)

-

Filtration system (e.g., Whatman No. 1 filter paper or vacuum filtration)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Magnolia bark and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 300 W.

-

Maintain the temperature at 60°C for 30 minutes. If using an open vessel, a reflux condenser can be fitted to minimize solvent loss.

-

After extraction, cool the mixture to room temperature and filter through Whatman No. 1 filter paper.

-

Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude this compound extract.

-

Dry the extract in a vacuum oven to a constant weight.

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Apparatus:

-

Microwave extraction system (closed-vessel or open-vessel)

-

Extraction vessel

-

Filtration system

-

Rotary evaporator

Procedure:

-

Place 10 g of powdered Magnolia bark into the microwave extraction vessel.

-

Add 100 mL of 80% ethanol.

-

Seal the vessel (if using a closed-vessel system).

-

Set the microwave power to 500 W and the extraction time to 5 minutes. Maintain the temperature at 80°C.

-

After the extraction is complete, allow the vessel to cool to a safe temperature.

-

Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.

-

Dry the final extract to a constant weight.

Soxhlet extraction is a continuous extraction method using a specialized glass apparatus.

Apparatus:

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask

-

Thimble

-

Condenser

-

Rotary evaporator

Procedure:

-

Place 10 g of powdered Magnolia bark into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add 200 mL of 95% ethanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to reflux using a heating mantle.

-

Allow the extraction to proceed for 6 hours (approximately 10-12 cycles).

-

After extraction, cool the apparatus and collect the extract from the round-bottom flask.

-

Concentrate the extract using a rotary evaporator and dry to a constant weight.

Quantification by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the extracts can be determined using a validated HPLC method.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard: A certified reference standard of this compound.

Procedure:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Identify the this compound peak in the chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the extract by using the calibration curve generated from the standards.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and quantification.

Potential Signaling Pathway